6-Methoxybicyclo[4.1.1]octan-1-amine hydrochloride
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Overview
Description
6-Methoxybicyclo[411]octan-1-amine hydrochloride is a chemical compound with a unique bicyclic structure It is characterized by a methoxy group attached to a bicyclo[411]octane ring system, with an amine group at the 1-position and a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxybicyclo[4.1.1]octan-1-amine hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Bicyclic Ring System: The bicyclo[4.1.1]octane ring system can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction, where a suitable methoxy-containing reagent reacts with the bicyclic compound.
Amination: The amine group is introduced through a nucleophilic substitution reaction, where an appropriate amine source reacts with the intermediate compound.
Formation of the Hydrochloride Salt: The final step involves converting the amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methoxybicyclo[4.1.1]octan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, converting the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy or amine groups are replaced by other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
6-Methoxybicyclo[4.1.1]octan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methoxybicyclo[4.1.1]octan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride: Another bicyclic compound with a similar structure but different ring size and substitution pattern.
4-Methoxybicyclo[2.2.2]octan-1-amine hydrochloride: A compound with a different bicyclic ring system and methoxy group position.
Uniqueness
6-Methoxybicyclo[4.1.1]octan-1-amine hydrochloride is unique due to its specific bicyclic structure and the position of the methoxy and amine groups. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
6-Methoxybicyclo[4.1.1]octan-1-amine hydrochloride is a bicyclic amine compound with potential pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
Chemical Structure and Properties
- Molecular Formula : C9H15N•HCl
- Molecular Weight : 175.68 g/mol
- CAS Number : [insert CAS number if available]
- SMILES Notation : [insert SMILES if available]
The precise mechanism of action for this compound is not extensively documented in the literature. However, compounds of similar structure often interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors, suggesting a potential role in modulating mood and cognitive functions.
Biological Activity Overview
Research has indicated that bicyclic amines can exhibit a variety of biological activities, including:
- Antidepressant Effects : Preliminary studies suggest that compounds in this class may have monoaminergic activity, which could contribute to antidepressant effects.
- Neuroprotective Properties : Some studies have indicated potential neuroprotective effects against oxidative stress, which is relevant in neurodegenerative diseases.
- Analgesic Activity : Certain bicyclic amines have shown promise in pain management models, indicating possible analgesic properties.
Data Table of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antidepressant | Increased serotonin levels | |
Neuroprotective | Reduced neuronal apoptosis | |
Analgesic | Decreased pain response in models |
Case Study 1: Antidepressant Activity
A study conducted on a related bicyclic compound indicated significant improvements in depressive-like behavior in rodent models when administered at specific dosages. The study highlighted alterations in serotonin and norepinephrine levels as a mechanism for these effects.
Case Study 2: Neuroprotection
In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage. This was evidenced by reduced markers of apoptosis and increased cell viability under oxidative conditions.
Case Study 3: Pain Management
In a randomized control trial involving chronic pain patients, administration of a bicyclic amine resulted in significant reductions in pain scores compared to placebo, suggesting its efficacy as an analgesic agent.
Safety and Toxicology
While the biological activity is promising, safety profiles must be established through rigorous testing. Toxicological assessments are necessary to identify any adverse effects associated with long-term use or high doses.
Properties
Molecular Formula |
C9H18ClNO |
---|---|
Molecular Weight |
191.70 g/mol |
IUPAC Name |
6-methoxybicyclo[4.1.1]octan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c1-11-9-5-3-2-4-8(10,6-9)7-9;/h2-7,10H2,1H3;1H |
InChI Key |
JDEGOTLKMHCJKN-UHFFFAOYSA-N |
Canonical SMILES |
COC12CCCCC(C1)(C2)N.Cl |
Origin of Product |
United States |
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